molecular formula C13H12N2O3 B1445491 1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid CAS No. 1350988-89-4

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Cat. No. B1445491
M. Wt: 244.25 g/mol
InChI Key: KXENIKRXJHZJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid” is complex, with an indole moiety attached to an azetidine ring via a carbonyl group. The indole moiety is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid” include a molecular weight of 244.25 g/mol. The compound is likely to be solid at room temperature .

Scientific Research Applications

Herbicidal Activity

  • Field : Organic Chemistry
  • Application Summary : Indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity . These compounds act as antagonists to the auxin receptor protein TIR1, a key component in plant growth regulation and weed control .
  • Methods : The compounds were synthesized and their herbicidal activity was evaluated using a Petri dish assay . The inhibition effects on roots and shoots of both dicotyledonous rape (B. napus) and monocotyledonous barnyard grass (E. crus-galli) were measured .
  • Results : Most of the synthesized compounds exhibited good-to-excellent inhibition effects (60–97% inhibitory rates) on roots and shoots of both types of plants . The inhibition rates of compounds 10d and 10h reached up to 96% and 95% for the root of rape (B. napus) at 100 mg/L .

Pathogen Defense in Plants

  • Field : Plant Physiology
  • Application Summary : In Arabidopsis thaliana, a type of cruciferous plant, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan . These compounds play an important role in pathogen defense .
  • Methods : The biosynthetic pathway of ICHO and ICOOH derivatives in Arabidopsis was analyzed based on feeding experiments combined with nontargeted metabolite profiling .
  • Results : Major derivatives identified include glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid . In response to silver nitrate treatment, the total accumulation level of these compounds was similar to that of camalexin, a phytoalexin .

Anti-Inflammatory Activity

  • Field : Pharmacology
  • Application Summary : Indole derivatives, specifically chalcones of indole, have been studied for their anti-inflammatory activities . These compounds were tested against carrageenan-induced edema in albino rats .
  • Methods : The effectiveness of these compounds was evaluated using in vivo testing on albino rats .
  • Results : The most effective compound in this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

Treatment of Various Disorders

  • Field : Medicinal Chemistry
  • Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of various disorders in the human body . These include cancer cells, microbes, and other types of disorders .
  • Methods : The specific methods of application would depend on the specific disorder being treated .
  • Results : Indoles, both natural and synthetic, show various biologically vital properties .

Antimicrobial Activity

  • Field : Microbiology
  • Application Summary : Indole derivatives have been studied for their antimicrobial activities . These compounds have shown effectiveness against a variety of bacterial and fungal strains .
  • Methods : The antimicrobial activity of these compounds is typically evaluated using in vitro testing against various microbial strains .
  • Results : The results vary depending on the specific indole derivative and microbial strain, but some compounds have shown significant antimicrobial activity .

Anticancer Activity

  • Field : Oncology
  • Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . These compounds can interfere with the proliferation of cancer cells and induce apoptosis .
  • Methods : The anticancer activity of these compounds is typically evaluated using in vitro testing on various cancer cell lines .
  • Results : The results vary depending on the specific indole derivative and cancer cell line, but some compounds have shown significant anticancer activity .

properties

IUPAC Name

1-(1H-indole-3-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-12(15-6-8(7-15)13(17)18)10-5-14-11-4-2-1-3-9(10)11/h1-5,8,14H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXENIKRXJHZJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-ylcarbonyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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